molecular formula C7H5ClO3 B8781203 2-Chloro-3,6-dihydroxybenzaldehyde

2-Chloro-3,6-dihydroxybenzaldehyde

Cat. No.: B8781203
M. Wt: 172.56 g/mol
InChI Key: SHBMEDRRMJULPU-UHFFFAOYSA-N
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Description

2-Chloro-3,6-dihydroxybenzaldehyde (C₇H₅ClO₃) is a substituted benzaldehyde derivative featuring a benzene ring with an aldehyde group at position 1, a chlorine atom at position 2, and hydroxyl groups at positions 3 and 6. This compound’s unique arrangement of electron-withdrawing (Cl) and electron-donating (OH) substituents influences its physicochemical properties and reactivity. The hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents, while the chlorine atom may direct electrophilic substitution reactions.

Properties

Molecular Formula

C7H5ClO3

Molecular Weight

172.56 g/mol

IUPAC Name

2-chloro-3,6-dihydroxybenzaldehyde

InChI

InChI=1S/C7H5ClO3/c8-7-4(3-9)5(10)1-2-6(7)11/h1-3,10-11H

InChI Key

SHBMEDRRMJULPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)C=O)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Groups

The table below compares 2-Chloro-3,6-dihydroxybenzaldehyde with key analogs from the evidence:

Compound Name Substituents Functional Groups Key Properties/Applications References
2-Chloro-3,6-dihydroxybenzaldehyde (Target) Cl (C2), OH (C3, C6), CHO (C1) Aldehyde, hydroxyl, chloro Potential pharmaceutical intermediate; high polarity
2,4-Dihydroxybenzaldehyde OH (C2, C4), CHO (C1) Aldehyde, hydroxyl Precursor for benzodithiazines (mp >300°C decomposition) [1]
3-Chlorobenzaldehyde Cl (C3), CHO (C1) Aldehyde, chloro Lower polarity; used in organic synthesis [3]
5-Chloro-2-hydroxy-3-methylbenzaldehyde Cl (C5), OH (C2), CH₃ (C3), CHO (C1) Aldehyde, hydroxyl, chloro, methyl Modified solubility due to methyl group; synthetic intermediate [9]
Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) OH (C3, C4), CH₂CH₂COOH (C1) Carboxylic acid, hydroxyl Antioxidant; pharmacological and cosmetic applications [5]

Physicochemical Properties

  • Melting Points : Compounds with multiple hydroxyl groups (e.g., 2,4-dihydroxybenzaldehyde derivatives in ) exhibit high melting points (>300°C) due to hydrogen bonding . The target compound likely shares this trend.
  • Solubility: The hydroxyl groups in 2-Chloro-3,6-dihydroxybenzaldehyde enhance water solubility compared to non-hydroxylated analogs like 3-chlorobenzaldehyde .
  • Reactivity : The chlorine atom at C2 directs electrophilic substitution to positions ortho/para to itself, while hydroxyl groups activate the ring for reactions such as condensation (e.g., hydrazone formation in ) .

Research Findings and Key Insights

Synthetic Utility: Hydroxyl and chloro substituents enable diverse reactivity.

Biological Relevance : Caffeic acid (), a dihydroxy-substituted analog, demonstrates antioxidant and anti-inflammatory properties, suggesting that the target compound’s hydroxyl groups may confer bioactivity .

Substituent Effects : Methyl groups (e.g., in 5-Chloro-2-hydroxy-3-methylbenzaldehyde) reduce polarity compared to hydroxylated analogs, impacting solubility and pharmacokinetics .

Data Table: Comparative Analysis of Key Compounds

Property 2-Chloro-3,6-dihydroxybenzaldehyde 2,4-Dihydroxybenzaldehyde 3-Chlorobenzaldehyde 5-Chloro-2-hydroxy-3-methylbenzaldehyde Caffeic Acid
Functional Groups Cl, OH, CHO OH, CHO Cl, CHO Cl, OH, CH₃, CHO OH, COOH
Melting Point High (inferred) >300°C (decomp.) Not reported Not reported 223–225°C
Reactivity Condensation, electrophilic substitution Hydrazone formation Halogenation Methyl-directed reactions Esterification
Applications Pharmaceutical intermediate Benzodithiazine synthesis Organic synthesis Synthetic intermediate Antioxidant, cosmetics

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